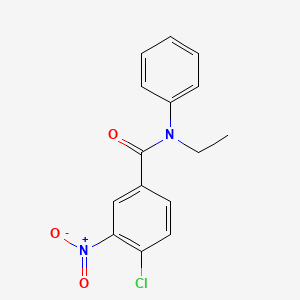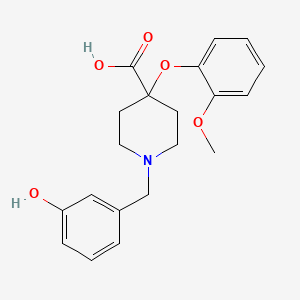![molecular formula C23H30N2O2 B5565089 1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)
1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide" is a part of a class of synthetic organic molecules that have been studied for their potential pharmacological properties and interactions with biological receptors. Its structure suggests it might have affinity towards central nervous system targets or enzymes involved in neurotransmitter metabolism.
Synthesis Analysis
The synthesis of similar piperidine derivatives involves iterative medicinal chemistry efforts, starting from initial lead compounds through high-throughput screening of chemical libraries. These processes aim to identify potent and selective inhibitors based on a drug-like scaffold, as seen in the synthesis of ML352, a selective inhibitor of the presynaptic choline transporter (Bollinger et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction, IR spectroscopy, and quantum chemical computations to elucidate the compound's conformation and electronic properties. For example, a novel benzamide molecule's structure was analyzed to reveal its crystallization in a triclinic system, providing insights into molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can include nucleophilic substitutions, ring openings, and reductive cyclizations. These reactions are crucial for modifying the molecular structure to enhance biological activity, as demonstrated in the synthesis of various benzamide derivatives with potential serotonin receptor affinity (Sonda et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. The crystal structure analysis, for instance, reveals how molecules pack in the solid state and may indicate stability and solubility patterns.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity, including its potential as a ligand for biological receptors or enzymes. The presence of functional groups like the benzyl piperidine carboxamide moiety suggests interactions with neurotransmitter systems, potentially inhibiting enzymes like acetylcholinesterase or acting on serotonin receptors (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as benzamide and piperidine derivatives, demonstrates a broad interest in developing novel chemical entities with potential therapeutic applications. Studies on benzamide derivatives have shown their synthesis to be a pathway to creating compounds with selective serotonin receptor agonism, which could be useful for gastrointestinal motility disorders (Sonda et al., 2004). Similarly, the development of compounds like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has been pursued for their serotonin 4 (5-HT(4)) receptor agonist activity, with modifications aimed at improving oral bioavailability and gastrointestinal motility effects (Sonda et al., 2003).
Biological Activities
The investigation into the biological activities of similar compounds reveals their potential in addressing various health conditions. For instance, novel benzamides and their metal complexes have been studied for antibacterial activities against a range of bacterial strains, showing that copper complexes exhibited better activities compared to the free ligands (Khatiwora et al., 2013). This suggests potential applications in developing new antimicrobial agents.
Applications in Drug Development
The exploration of benzamide and piperidine analogs extends to drug development, particularly in designing agents with specific receptor affinities. For example, the design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists indicate the role these compounds could play in enhancing gastrointestinal motility, with implications for treating disorders like gastroparesis (Sonda et al., 2004).
Propriétés
IUPAC Name |
1-benzyl-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-27-22-11-5-9-19(17-22)10-6-14-24-23(26)21-12-15-25(16-13-21)18-20-7-3-2-4-8-20/h2-5,7-9,11,17,21H,6,10,12-16,18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIUASIJMBCIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)
![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)


![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)